![molecular formula C5H6BrNO2S B2370553 (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol CAS No. 1955499-62-3](/img/structure/B2370553.png)
(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol
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Overview
Description
“(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol” is a chemical compound with the CAS Number: 1955499-62-3 . It has a molecular weight of 224.08 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
Thiazoles, the class of compounds to which “(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol” belongs, have been synthesized through various artificial paths . The preparation of thiazoles has been a focus of medicinal chemists due to their notable pharmacological actions .Molecular Structure Analysis
The InChI code for “(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol” is 1S/C5H6BrNO2S/c1-9-5-4 (6)3 (2-8)10-7-5/h8H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol” is a powder that is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
- Polythiophene Synthesis : (4-Bromo-3-methoxythiophene) serves as a monomer for polythiophene synthesis. Researchers have investigated its autopolymerization reaction, analyzing gas, liquid, and solid states using techniques like UV-Vis, ESR, GC/MS, NMR, and FT-IR spectroscopy . Understanding the reaction mechanism aids in designing novel monomers.
- Drug Design : Thiazole derivatives, including (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol, have potential pharmaceutical applications. Researchers explore their antimicrobial, antiretroviral, antifungal, anticancer, and other biological activities .
- ALK Inhibitors : 4-Bromo-2-methoxyaniline, derived from this compound, is used in synthesizing potent anaplastic lymphoma kinase (ALK) inhibitors .
- Plant Hormones : Indole-3-acetic acid (IAA), a plant hormone, is produced from tryptophan degradation. Understanding related compounds like (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol contributes to plant science .
Polymer Chemistry and Materials Science
Medicinal Chemistry
Organic Synthesis
Agrochemicals and Crop Science
Future Directions
Thiazoles, including “(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol”, have shown notable pharmacological actions, making them significant in the chemical world of compounds . They have been used in the preparation of various drugs and biologically active agents . Therefore, future research may focus on exploring the potential applications of “(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol” in medicinal chemistry.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes .
Pharmacokinetics
Thiazole derivatives are generally known for their stability and bioavailability .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The stability and reactivity of thiazole derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical species .
properties
IUPAC Name |
(4-bromo-3-methoxy-1,2-thiazol-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2S/c1-9-5-4(6)3(2-8)10-7-5/h8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDFXLRLRGTZBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1Br)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol |
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